Ethyl 3-(4-chlorophenyl)-5-(3-chloropropanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a chloropropanamido moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Chloropropanamido Moiety: This step involves the reaction of the intermediate compound with 3-chloropropanoyl chloride in the presence of a base to form the chloropropanamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chlorophenyl and chloropropanamido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 3-(4-CHLOROPHENYL)-5-(3-CHLOROPROPANAMIDO)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)acrylate: This compound has a similar chlorophenyl group but differs in its core structure and functional groups.
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the chlorophenyl group but has different substituents and biological activity.
Properties
Molecular Formula |
C18H15Cl2N3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-(3-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-2-27-18(26)15-12-9-28-16(21-13(24)7-8-19)14(12)17(25)23(22-15)11-5-3-10(20)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,21,24) |
InChI Key |
UIANYCDFOQOLCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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